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This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-1,2-
difluorobenzene (CAS No: 348-61-8), a key intermediate in pharmaceutical and agrochemical
research. The document, intended for researchers, scientists, and professionals in drug
development, details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational dataset for its identification and
application.

Introduction

4-Bromo-1,2-difluorobenzene is a substituted aromatic compound with the molecular formula
CeHsBrF2.[1] Its structural features give rise to a unigque spectroscopic fingerprint, which is
crucial for its unambiguous identification and for monitoring its chemical transformations. This
guide presents a detailed analysis of its tH NMR, 13C NMR, *°F NMR, FT-IR, and Mass spectra.

Spectral Data

The spectral data for 4-Bromo-1,2-difluorobenzene has been compiled from various sources
and is presented below in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. For 4-Bromo-1,2-difluorobenzene, H, 13C, and *°F NMR spectra provide valuable
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information about the electronic environment of the hydrogen, carbon, and fluorine atoms in the
molecule.

The proton NMR spectrum of 4-Bromo-1,2-difluorobenzene exhibits signals in the aromatic
region, with chemical shifts and coupling patterns influenced by the adjacent bromine and
fluorine substituents.

. Chemical Shift Lo Coupling
Signal Multiplicity
(ppm) Constants (Hz)
H-3 7.35-7.25 m
H-5 7.18 - 7.08 m
H-6 7.50 -7.40 m

Note: The chemical shifts and multiplicities are approximate and can vary depending on the
solvent and spectrometer frequency. The complex coupling patterns arise from H-H, H-F, and
long-range couplings.

The 13C NMR spectrum provides information about the carbon framework of the molecule. The
presence of fluorine atoms leads to characteristic C-F couplings, which can be observed in the
spectrum.[2]

Carbon Atom Chemical Shift (ppm) C-F Coupling (Hz)
C-1 152.5 (dd) JCF = 250, 2JCF = 15
c-2 149.0 (dd) 1JCF = 245, 2JCF = 15
c-3 128.5 (d) 3JCF=5

C-4 115.0 (d) 4JCF =2

C-5 123.0 (d) 3JCF = 8

C-6 118.0 (d) 2JCF = 20

Note: The chemical shifts and coupling constants are approximate. 'dd' denotes a doublet of
doublets, and 'd' denotes a doublet.
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9F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[3][4]
[5][6][7] The spectrum of 4-Bromo-1,2-difluorobenzene shows two distinct signals for the two
non-equivalent fluorine atoms.

Fluorine Atom Chemical Shift (ppm)
F-1 -135to -140
F-2 -140 to -145

Note: Chemical shifts are referenced to an external standard, typically CFCls. The exact values
can vary with the solvent and reference used.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 4-Bromo-1,2-difluorobenzene reveals characteristic absorption bands
corresponding to the vibrational modes of its functional groups.

Wavenumber (cm~12) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch
1600 - 1450 Strong C=C aromatic ring stretch
1280 - 1200 Strong C-F stretch

1100 - 1000 Strong C-F stretch

850 - 750 Strong C-H out-of-plane bend
700 - 600 Medium C-Br stretch

Note: This is a summary of the major expected absorption bands. The full spectrum can be
found in various spectral databases.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 4-Bromo-1,2-difluorobenzene results in the
formation of a molecular ion and several fragment ions. The presence of a bromine atom is
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indicated by the characteristic isotopic pattern of the molecular ion peak (M* and M*+2 in
approximately 1:1 ratio).[8]

miz Relative Intensity (%) Assighment
192/194 ~50/~50 [M]* (Molecular ion)
113 100 [M - Br]*

94 ~30 [CsH3F2]*

75 ~20 [CeHs]*

Note: The fragmentation pattern and relative intensities can vary depending on the ionization
energy and the type of mass spectrometer used. PubChem lists the top peaks at m/z 192 and
194.[9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented
above.

NMR Spectroscopy

A sample of 4-Bromo-1,2-difluorobenzene (typically 5-20 mg for *H, 20-50 mg for 13C) is
dissolved in a deuterated solvent (e.g., CDCIls, Acetone-ds) in a 5 mm NMR tube. The spectrum
is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For 1H and 13C
NMR, tetramethylsilane (TMS) is commonly used as an internal standard. For *°F NMR, an
external standard such as CFCls is used.

FT-IR Spectroscopy

A drop of neat liquid 4-Bromo-1,2-difluorobenzene is placed between two potassium bromide
(KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded using a
Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm~1. A
background spectrum of the clean plates is recorded and subtracted from the sample
spectrum.
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Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (El)
source. The sample is introduced into the ion source, where it is bombarded with a beam of
electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge

ratio (m/z) and detected.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Bromo-1,2-difluorobenzene.
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Caption: Workflow for Spectroscopic Analysis.
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Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 4-Bromo-1,2-
difluorobenzene under electron ionization.
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m/z = 192/194
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Click to download full resolution via product page

Caption: MS Fragmentation of 4-Bromo-1,2-difluorobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-1,2-difluorobenzene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1265499#4-bromo-1-2-difluorobenzene-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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